- Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the Treatment of Cancer [Erratum to document cited in CA157:492637], Journal of Medicinal Chemistry, 2012, 55(22),
Cas no 75-75-2 (Methanesulfonic acid)
L'acido metansolfonico (MSA) è un acido organico forte con formula chimica CH₃SO₃H, ampiamente utilizzato in sintesi organica, elettrochimica e come catalizzatore. Presenta elevata stabilità termica e chimica, resistendo alla decomposizione anche ad alte temperature. A differenza di acidi minerali come l'acido solforico, è meno corrosivo verso i metalli, riducendo il rischio di danni alle apparecchiature. La sua solubilità in acqua e solventi organici lo rende versatile in diverse applicazioni industriali. Inoltre, è biodegradabile, offrendo un profilo ambientale più favorevole rispetto ad altri acidi forti. Viene impiegato nella produzione di farmaci, biocidi e come elettrolita nelle batterie a flusso.
Methanesulfonic acid structure
Product Name:Methanesulfonic acid
Numero CAS:75-75-2
MF:CH4O3S
MW:96.1
MDL:MFCD00007518
CID:34017
PubChem ID:6395
Update Time:2025-11-01
Methanesulfonic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methanesulfonic acid
- MSA
- Methanesulfonicacidaqsoln
- Methanesulphonic acid
- Methylsulfonic Acid
- Mesic acid
- Methanesulfonic Acid [for HPLC]
- Sulfomethane
- Alkanesulfonic acid
- Methanesulfonicacid
- Methane Sulfonic Acid
- NSC3718
- CCRIS 2783
- methansulfonic acid
- Methansulfonsaeure
- NCGC00258626-01
- EINECS 200-898-6
- Mesylate
- NSC-3718
- NCGC00248914-01
- CHEMBL3039600
- UNII-12EH9M7279
- Methanesulfonic acid, 99.5%
- DTXCID806422
- M0093
- NSC 3718
- CH3SO3H
- EC 200-898-6
- CHEBI:27376
- Z281776238
- Alkanesulfonate
- Q414168
- methylsulphonic acid
- LACTIC ACID(DL)
- methansulphonic acid
- Methanesulfonic acid, >=99.0%, ReagentPlus(R)
- Kyselina methansulfonova
- Aliphatic sulfonate
- A934985
- methane sulphonic acid
- methanesulphonic-acid-
- methyl sulfonic acid
- MsOH
- WLN: WSQ1
- F1908-0093
- Kyselina methansulfonova [Czech]
- Methanesulfonic acid, >=99.0%
- METHANESULFONIC ACID [II]
- AT25153
- Methanesulfonic acid, Vetec(TM) reagent grade, 98%
- metanesulfonic acid
- DB-075013
- ammoniummethanesulfonate
- METHANESULFONIC ACID [MI]
- InChI=1/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4
- Mesylic acid
- J-521696
- 75-75-2
- MFCD00007518
- H3CSO3H
- Methanesulfonic acid, for HPLC, >=99.5% (T)
- BRN 1446024
- Methanesulfonic Acid (CH3SO3H)
- J1.465F
- CAS-75-75-2
- methane-sulfonic acid
- Tox21_201073
- EN300-29198
- Methanesulfonic acid, anhydrous
- AI3-28532
- BP-12823
- NS00004472
- STL264182
- Methanesulfonic acid, HPLC grade
- CH3SO2OH
- DTXSID4026422
- 4-04-00-00010 (Beilstein Handbook Reference)
- Methanesulfonic acid solution
- METHANESULFONIC ACID [HSDB]
- methyl-sulfonic acid
- MeSO3H
- M2059
- AKOS009146947
- HSDB 5004
- METHANESULFONIC ACID (II)
- CH4O3S
- 12EH9M7279
- 03S
-
- MDL: MFCD00007518
- Inchi: 1S/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4)
- Chiave InChI: AFVFQIVMOAPDHO-UHFFFAOYSA-N
- Sorrisi: CS(=O)(=O)O
- BRN: 1446024
Proprietà calcolate
- Massa esatta: 95.98810
- Massa monoisotopica: 79.993
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 5
- Conta legami ruotabili: 0
- Complessità: 92.6
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: -0.9
- Superficie polare topologica: 56.5A^2
Proprietà sperimentali
- Colore/forma: Liquido oleoso incolore o leggermente marrone, solido a bassa temperatura.
- Densità: 1.319 g/mL at 25 °C
- Punto di fusione: 17-19 °C (lit.)
- Punto di ebollizione: 167 °C/10 mmHg(lit.)
- Punto di infiammabilità: Fahrenheit: 372,2 ° f< br / >Celsius: 189 ° C< br / >
- Indice di rifrazione: n20/D 1.416
- Solubilità: water: soluble1,000 g/L at 20°C
- Coefficiente di ripartizione dell'acqua: Miscible with water. Slightly miscible with benzene and toluene. Immiscible with paraffins.
- Stabilità/Periodo di validità: Stable. Moisture sensitive. Incompatible with amines, bases, water, common metals. Releases a substantial amount of heat when diluted with water (add acid to water with care if diluting).
- PSA: 62.75000
- LogP: 0.58480
- Merck: 5954
- Pressione di vapore: <1 mmHg ( 20 °C)
- Sensibilità: Light Sensitive & Hygroscopic
- pka: -2.6(at 25℃)
- Colore/forma: 70 wt. % in H2O
- Solubilità: È solubile in acqua, alcool ed etere, insolubile in alcani, benzene, toluene, ecc., non si decompone in acqua bollente e nella liscivia calda ed ha un forte effetto corrosivo su ferro metallico, rame e piombo.
Methanesulfonic acid Informazioni sulla sicurezza
-
Simbolo:
- Prompt:pericoloso
- Parola segnale:Danger
- Dichiarazione di pericolo: H314
- Dichiarazione di avvertimento: P260,P303+P361+P353,P305+P351+P338,P301+P330+P331,P405,P501
- Numero di trasporto dei materiali pericolosi:UN 3265 8/PG 2
- WGK Germania:1
- Codice categoria di pericolo: 21/22-34
- Istruzioni di sicurezza: S26-S36-S45-S1/2-S36/37/39
- RTECS:PB1140000
-
Identificazione dei materiali pericolosi:
- Gruppo di imballaggio:III
- Livello di pericolo:8
- Classe di pericolo:8
- PackingGroup:III
- TSCA:Yes
- Condizioni di conservazione:2-8°C
- Termine di sicurezza:8
- Gruppo di imballaggio:III
- Frasi di rischio:R34
Methanesulfonic acid Dati doganali
- CODICE SA:2904100000
- Dati doganali:
Codice doganale cinese:
2904100000Panoramica:
2904100000 Derivati contenenti solo gruppi solfosi e loro sali ed esteri etilici. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2904100000 derivati contenenti solo gruppi solfosi, loro sali e esteri etilici. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%
Methanesulfonic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 152800-25g |
Methanesulphonic acid |
75-75-2 | 99% | 25g |
£15.00 | 2022-02-28 | |
| Fluorochem | 152800-500g |
Methanesulphonic acid |
75-75-2 | 99% | 500g |
£25.00 | 2022-02-28 | |
| Fluorochem | 152800-1kg |
Methanesulphonic acid |
75-75-2 | 99% | 1kg |
£43.00 | 2022-02-28 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0681600335- 100ml(玻瓶) |
Methanesulfonic acid |
75-75-2 | 98% | 100ml |
¥ 88.9 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0681600324- 500ml(玻瓶) |
Methanesulfonic acid |
75-75-2 | 98% | 500ml |
¥ 258.8 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0681600305- 4L(玻瓶) |
Methanesulfonic acid |
75-75-2 | 98% | 4l |
¥ 1,470.6 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0681600024- 500ml(玻瓶) |
Methanesulfonic acid |
75-75-2 | 98% | 500ml |
¥ 247.1 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0681600235- 100ml(玻瓶) |
Methanesulfonic acid |
75-75-2 | 100ml |
¥ 118.8 | 2021-05-18 | ||
| Apollo Scientific | OR322096-100g |
Methanesulfonic acid |
75-75-2 | 99% | 100g |
£25.00 | 2025-02-19 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 8060220005 |
Methanesulfonic acid |
75-75-2 | for synthesis | 5ML |
¥117.24 | 2022-02-23 |
Methanesulfonic acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Solvents: Methanol , Water ; 2 h, 5 °C; 5 h, 5 °C → 60 °C
Riferimento
- A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate, Organic Process Research & Development, 2013, 17(1), 97-107
Metodo di produzione 3
Condizioni di reazione
1.1 Solvents: 2-Methyltetrahydrofuran ; 60 min, 25 °C; 1 h, 25 °C
Riferimento
Process for the preparation of ethyl 3-{[(2-{[(4-{N'-[(hexyloxy)carbonyl]carbamimidoyl}phenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl](2-pyridinyl)amino}propanoate mesylate
,
IP.com Journal,
2011,
11,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Methanesulfonic acid Solvents: Acetone ; rt; 1 h, rt
Riferimento
Synthesis of dabigatran etexilate mesylate
,
Zhongguo Xinyao Zazhi,
2012,
21(1),
88-91
Metodo di produzione 5
Condizioni di reazione
1.1 Solvents: Acetone ; rt → 5 °C
1.2 5 °C → rt; 1 h, rt; cooled; 35 - 40 °C
1.3 Solvents: Acetone ; 20 min, 35 - 40 °C
1.2 5 °C → rt; 1 h, rt; cooled; 35 - 40 °C
1.3 Solvents: Acetone ; 20 min, 35 - 40 °C
Riferimento
Preparation of solid forms of Dabigatran etexilate and Dabigatran etexilate mesylate
,
IP.com Journal,
2012,
12,
Metodo di produzione 6
Condizioni di reazione
1.1 Solvents: Dichloromethane ; 45 - 60 min, 20 - 25 °C; 2 - 3 h, 20 - 25 °C
1.2 Reagents: Potassium carbonate Solvents: Acetonitrile , Water ; 10 - 15 min, 30 - 35 °C; 1 - 2 h, 35 °C → 45 °C
2.1 Solvents: Ethanol , Ethyl acetate ; 3 - 4 h, 25 - 30 °C
1.2 Reagents: Potassium carbonate Solvents: Acetonitrile , Water ; 10 - 15 min, 30 - 35 °C; 1 - 2 h, 35 °C → 45 °C
2.1 Solvents: Ethanol , Ethyl acetate ; 3 - 4 h, 25 - 30 °C
Riferimento
An improved process for preparation of dabigatran etexilate mesylate
,
Asian Journal of Chemistry,
2017,
29(6),
1253-1257
Metodo di produzione 7
Condizioni di reazione
1.1 1 h, 0 °C
Riferimento
Synthesis and antifungal activity of the novel triazole compounds
,
MedChemComm,
2013,
4(4),
704-708
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Water ; rt
1.2 Solvents: 1,2-Dichloroethane ; rt
1.3 Catalysts: Cetrimide ; 5 h, rt
1.4 Solvents: Ethyl acetate ; rt → 10 °C
1.5 Solvents: Ethyl acetate ; 1 h, 10 °C
1.2 Solvents: 1,2-Dichloroethane ; rt
1.3 Catalysts: Cetrimide ; 5 h, rt
1.4 Solvents: Ethyl acetate ; rt → 10 °C
1.5 Solvents: Ethyl acetate ; 1 h, 10 °C
Riferimento
Process for preparing 2-(2,4-difluoro-phenyl)-1-(1H-1,2,4-triazole-1-yl)-2,3-epoxy-propane
,
Hungary,
,
,
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: Toluene ; 3 h, 80 °C
Riferimento
Design, synthesis, and antifungal activities of novel 1H-triazole derivatives based on the structure of the active site of fungal lanosterol 14α-demethylase (CYP51)
,
Chemistry & Biodiversity,
2007,
4(7),
1472-1479
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 3 h, 60 °C
Riferimento
Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperidine side chains
,
European Journal of Medicinal Chemistry,
2014,
82,
490-497
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 3 h, 60 °C
Riferimento
From Antidiabetic to Antifungal: Discovery of Highly Potent Triazole-Thiazolidinedione Hybrids as Novel Antifungal Agents
,
ChemMedChem,
2014,
9(12),
2639-2646
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium carbonate
1.2 Reagents: Sodium hydroxide
1.3 -
1.2 Reagents: Sodium hydroxide
1.3 -
Riferimento
Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cyclopropyl-N-benzyl-amino)-2-propanols
,
Yaoxue Shijian Zazhi,
2009,
27(4),
266-269
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Potassium carbonate
1.2 Reagents: Dimethyl sulfoxide
1.2 Reagents: Dimethyl sulfoxide
Riferimento
Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(4-substituted acyl piperazin-1-yl)-2-propanols
,
Journal of Medical Colleges of PLA,
2004,
19(3),
142-145
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , Potassium carbonate
Riferimento
Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substituted)-1-piperazinyl]-2-propanols
,
Zhongguo Yaowu Huaxue Zazhi,
2004,
14(2),
71-75
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Benzyltriethylammonium chloride , Potassium carbonate Solvents: Dichloromethane ; 15 - 20 h, 0 °C → rt
2.1 Reagents: Hexadecyltrimethylammonium bromide , Sodium hydroxide Solvents: Toluene ; 3 - 5 h, 60 °C
2.2 Solvents: Ethyl acetate
2.1 Reagents: Hexadecyltrimethylammonium bromide , Sodium hydroxide Solvents: Toluene ; 3 - 5 h, 60 °C
2.2 Solvents: Ethyl acetate
Riferimento
Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In-Vitro and In-Vivo
,
Journal of Medicinal Chemistry,
2023,
66(11),
7497-7515
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Aluminum chloride
2.1 Reagents: Potassium carbonate
2.2 Reagents: Sodium hydroxide
2.3 -
2.1 Reagents: Potassium carbonate
2.2 Reagents: Sodium hydroxide
2.3 -
Riferimento
Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cyclopropyl-N-benzyl-amino)-2-propanols
,
Yaoxue Shijian Zazhi,
2009,
27(4),
266-269
Metodo di produzione 17
Condizioni di reazione
1.1 Solvents: Isopropanol ; 12 h, rt
2.1 Solvents: Water ; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
2.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C
2.4 Solvents: Dichloromethane
2.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt
3.2 Solvents: Ethanol ; rt → 0 °C
3.3 Solvents: Acetonitrile ; 0 - 5 °C
2.1 Solvents: Water ; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
2.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C
2.4 Solvents: Dichloromethane
2.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt
3.2 Solvents: Ethanol ; rt → 0 °C
3.3 Solvents: Acetonitrile ; 0 - 5 °C
Riferimento
Process for producing 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its salts
,
Hungary,
,
,
Metodo di produzione 18
Condizioni di reazione
1.1 Solvents: Dimethylformamide ; 5 - 6 h, 150 °C; 150 °C → rt
1.2 Reagents: Sodium hydroxide ; 5 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
2.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
2.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
2.4 Solvents: Methanol
3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
3.4 Solvents: Methanol
1.2 Reagents: Sodium hydroxide ; 5 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
2.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
2.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
2.4 Solvents: Methanol
3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
3.4 Solvents: Methanol
Riferimento
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
,
ChemistrySelect,
2023,
8(18),
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Solvents: Water ; < 10 °C; 30 min, 0 °C
2.1 Solvents: Peracetic acid ; 0.5 h, 0 °C; 0 °C → rt; overnight, rt
3.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
4.4 Solvents: Methanol
2.1 Solvents: Peracetic acid ; 0.5 h, 0 °C; 0 °C → rt; overnight, rt
3.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
4.4 Solvents: Methanol
Riferimento
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
,
ChemistrySelect,
2023,
8(18),
Metodo di produzione 20
Condizioni di reazione
Riferimento
- Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the Treatment of Cancer, Journal of Medicinal Chemistry, 2012, 55(18), 8091-8109
Metodo di produzione 21
Condizioni di reazione
1.1 Solvents: 1-Butanol ; rt → 50 °C; 1.5 h, 50 °C; 2.5 h, 50 °C → 20 °C; 30 min, 20 °C
Riferimento
Process For The Preparation of Ethyl 3-[[(2-[[(4-[N'-[(hexyloxy)carbonyl]carbamimidoyl]phenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl)carbonyl](2-pyridinyl)amino]propanoate mesylate
,
IP.com Journal,
2012,
12,
Metodo di produzione 22
Condizioni di reazione
1.1 Solvents: Acetone , Ethyl acetate ; rt; 2 h, rt
Riferimento
An improved process for the preparation of Dabigatran Etexilate mesylate and synthesis of its impurities
,
Pharma Chemica,
2018,
10(4),
127-148
Metodo di produzione 23
Condizioni di reazione
Riferimento
Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes
,
Organic Process Research & Development,
2014,
18(6),
744-750
Metodo di produzione 24
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
1.2 Reagents: Ammonium hydroxide Solvents: Water
2.1 -
2.2 -
1.2 Reagents: Ammonium hydroxide Solvents: Water
2.1 -
2.2 -
Riferimento
Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes
,
Organic Process Research & Development,
2014,
18(6),
744-750
Metodo di produzione 25
Condizioni di reazione
1.1 1 h, 0 °C
Riferimento
Synthesis and antifungal activity of the novel triazole derivatives containing 1,2,3-triazole fragment
,
Archives of Pharmacal Research,
2013,
36(10),
1215-1222
Metodo di produzione 26
Condizioni di reazione
1.1 1 h, 0 °C
Riferimento
Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group
,
RSC Advances,
2013,
3(32),
13486-13490
Metodo di produzione 27
Condizioni di reazione
1.1 Reagents: Methanesulfonic acid ; 1 h, 0 °C
Riferimento
Design, synthesis, and biological evaluation of novel 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted benzylamino-2-propanols
,
Bioorganic & Medicinal Chemistry Letters,
2009,
19(6),
1811-1814
Metodo di produzione 28
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Cetrimide Solvents: Toluene , Water ; 3 h, 60 °C
1.2 Reagents: Methanesulfonic acid Solvents: Ethyl acetate ; 1 h, 0 °C
1.2 Reagents: Methanesulfonic acid Solvents: Ethyl acetate ; 1 h, 0 °C
Riferimento
Rapid synthesis of some new propanol derivatives analogous to fluconazole under microwave irradiation in a solventless system
,
Heterocyclic Communications,
2005,
11(1),
19-22
Metodo di produzione 29
Condizioni di reazione
1.1 Catalysts: Cetrimide Solvents: Toluene ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt → 60 °C; 3 h, 60 °C; 60 °C → rt
1.3 Solvents: Ethyl acetate ; rt → 0 °C
1.4 Solvents: Ethyl acetate ; 1 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt → 60 °C; 3 h, 60 °C; 60 °C → rt
1.3 Solvents: Ethyl acetate ; rt → 0 °C
1.4 Solvents: Ethyl acetate ; 1 h, 0 °C
Riferimento
Process for preparing 2-(2,4-difluoro-phenyl)-1-(1H-1,2,4-triazole-1-yl)-2,3-epoxy-propane
,
Hungary,
,
,
Metodo di produzione 30
Metodo di produzione 31
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 4 h, 60 °C
1.2 1.5 h, 0 °C
1.2 1.5 h, 0 °C
Riferimento
Synthesis and antifungal activities of novel triazole derivatives with dithiocarbamates side chain
,
Yaoxue Fuwu Yu Yanjiu,
2016,
16(2),
94-97
Metodo di produzione 32
Condizioni di reazione
1.1 Solvents: Toluene
Riferimento
Synthesis and antifungal activity of new hybrids thiazolo[4,5-d]pyrimidines with (1H-1,2,4)triazole
,
Bioorganic & Medicinal Chemistry Letters,
2021,
40,
Metodo di produzione 33
Condizioni di reazione
1.1 Solvents: Water ; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C
1.4 Solvents: Dichloromethane
1.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10
2.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt
2.2 Solvents: Ethanol ; rt → 0 °C
2.3 Solvents: Acetonitrile ; 0 - 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C
1.4 Solvents: Dichloromethane
1.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10
2.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt
2.2 Solvents: Ethanol ; rt → 0 °C
2.3 Solvents: Acetonitrile ; 0 - 5 °C
Riferimento
Process for producing 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its salts
,
Hungary,
,
,
Metodo di produzione 34
Condizioni di reazione
1.1 Catalysts: Aluminum chloride ; 5 h, 50 °C
2.1 Reagents: Sodium bicarbonate Solvents: Toluene ; 5 h, reflux
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Toluene ; 3 h, 60 °C
3.2 1 h, 0 °C
2.1 Reagents: Sodium bicarbonate Solvents: Toluene ; 5 h, reflux
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Toluene ; 3 h, 60 °C
3.2 1 h, 0 °C
Riferimento
Synthesis and antifungal activity of 1-(1H-1, 2 ,4-triazole-1-yl)-2-(2, 4-difluorophenyl)-3-substituted-2-propanol
,
Dier Junyi Daxue Xuebao,
2011,
32(7),
754-758
Metodo di produzione 35
Condizioni di reazione
1.1 Solvents: Ethanol ; 24 h, 25 - 35 °C
Riferimento
Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease
,
Journal of Medicinal Chemistry,
2017,
60(5),
1843-1859
Metodo di produzione 36
Condizioni di reazione
1.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
1.4 Solvents: Methanol
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
1.4 Solvents: Methanol
Riferimento
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
,
ChemistrySelect,
2023,
8(18),
Metodo di produzione 37
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
2.4 Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
2.4 Solvents: Methanol
Riferimento
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
,
ChemistrySelect,
2023,
8(18),
Metodo di produzione 38
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 -
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Solvents: Methanol ; cooled; 0.5 h, rt
2.4 Reagents: Diethyl ether
1.2 -
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Solvents: Methanol ; cooled; 0.5 h, rt
2.4 Reagents: Diethyl ether
Riferimento
Synthesis of 4-[(aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2) (nafamostat mesilate)
,
Zhongguo Yiyao Gongye Zazhi,
2007,
38(8),
545-546
Metodo di produzione 39
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
1.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
1.4 Solvents: Methanol
2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
2.4 Solvents: Methanol
1.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
1.4 Solvents: Methanol
2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
2.4 Solvents: Methanol
Riferimento
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
,
ChemistrySelect,
2023,
8(18),
Metodo di produzione 40
Condizioni di reazione
1.1 Solvents: Dimethylformamide
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled; overnight, rt
2.2 Reagents: Ammonia Solvents: Ethanol ; 3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
2.4 Solvents: Methanol ; cooled; 0.5 h, rt
2.5 Reagents: Diethyl ether
3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Solvents: Methanol ; cooled; 0.5 h, rt
3.4 Reagents: Diethyl ether
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled; overnight, rt
2.2 Reagents: Ammonia Solvents: Ethanol ; 3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
2.4 Solvents: Methanol ; cooled; 0.5 h, rt
2.5 Reagents: Diethyl ether
3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Solvents: Methanol ; cooled; 0.5 h, rt
3.4 Reagents: Diethyl ether
Riferimento
Synthesis of 4-[(aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2) (nafamostat mesilate)
,
Zhongguo Yiyao Gongye Zazhi,
2007,
38(8),
545-546
Metodo di produzione 41
Condizioni di reazione
1.1 Solvents: Peracetic acid ; 0.5 h, 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
3.4 Solvents: Methanol
2.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
3.4 Solvents: Methanol
Riferimento
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
,
ChemistrySelect,
2023,
8(18),
Metodo di produzione 42
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ; 15 - 30 min, rt
1.2 Solvents: Water ; 3 - 4 h, 120 °C; 120 °C → 100 °C
1.3 Reagents: Tin ; 3 h, reflux
2.1 Solvents: Dimethylformamide ; 5 - 6 h, 150 °C; 150 °C → rt
2.2 Reagents: Sodium hydroxide ; 5 min, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
3.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
3.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
3.4 Solvents: Methanol
4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
4.4 Solvents: Methanol
1.2 Solvents: Water ; 3 - 4 h, 120 °C; 120 °C → 100 °C
1.3 Reagents: Tin ; 3 h, reflux
2.1 Solvents: Dimethylformamide ; 5 - 6 h, 150 °C; 150 °C → rt
2.2 Reagents: Sodium hydroxide ; 5 min, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
3.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
3.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
3.4 Solvents: Methanol
4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
4.4 Solvents: Methanol
Riferimento
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
,
ChemistrySelect,
2023,
8(18),
Methanesulfonic acid Raw materials
- 4-carbamimidamidobenzoic acid hydrochloride
- sunbrella
- 1,2,4-Triazole
- aminoformonitrile
- N,N'-Carbonyldiimidazole
- β-Alanine, N-2-pyridinyl-, ethyl ester, hydrochloride (1:1)
- Methanesulfonic acid
- Sulfur, iodotrimethyloxo-
- 4-[6-[(4-methylsulfonylpiperazin-1-yl)methyl]-2-[2-(oxan-2-yl)indazol-4-yl]thieno[3,2-d]pyrimidin-4-yl]morpholine
- Hexyl chloroformate
- Formamidine Sulfuric Acid
- Trimethylsulfoxonium iodide
- 4-methylbenzene-1-sulfonic acid
- 2-chloroacetyl chloride
- Dabigatran etexilate
- Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
- Dabigatran Etexilate Tetrahydrate
- 2,4''-DIFLUOR-2-(1H-1,2,4-TRIAZOOL-1-YL)ACETOFENONHYDROCHLORIDE
- 1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole
Methanesulfonic acid Preparation Products
Methanesulfonic acid Fornitori
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
(CAS:75-75-2)
Numero d'ordine:SFD624
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 11 December 2024 17:01
Prezzo ($):
Email:sales1@senfeida.com
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:75-75-2)Methanesulfonic acid
Numero d'ordine:sfd8017
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:34
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:75-75-2)Methanesulfonic acid
Numero d'ordine:LE455;LE13645;LE8311735
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 11:38
Prezzo ($):discuss personally
Email:18501500038@163.com
Methanesulfonic acid Letteratura correlata
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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